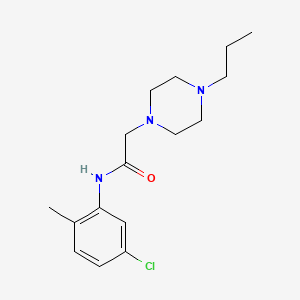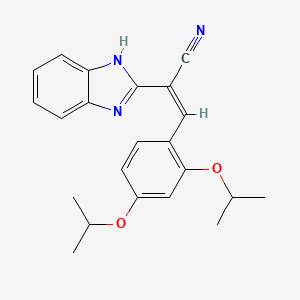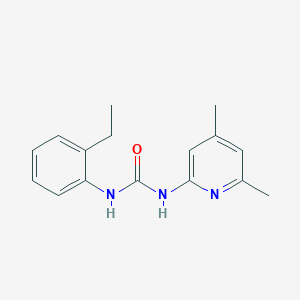
N-(5-chloro-2-methylphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(4-propyl-1-piperazinyl)acetamide, commonly known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. CPP belongs to the class of piperazine derivatives and is primarily used in the field of neuroscience.
Mécanisme D'action
CPP acts as a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in reward and motivation. By blocking the dopamine D3 receptor, CPP may reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
CPP has been shown to increase the release of dopamine in the prefrontal cortex and nucleus accumbens, two brain regions involved in reward and motivation. CPP has also been shown to decrease the release of glutamate in the prefrontal cortex, which may contribute to its anxiolytic and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPP is a useful tool for studying the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders. However, CPP has some limitations, including its relatively low potency and selectivity for the dopamine D3 receptor.
Orientations Futures
There are several future directions for research on CPP. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another area of interest is the use of CPP in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of CPP and its potential use in the treatment of psychiatric disorders.
Méthodes De Synthèse
CPP can be synthesized by reacting 5-chloro-2-methylphenylamine with propylpiperazine and chloroacetyl chloride. The reaction takes place in the presence of a base such as triethylamine and results in the formation of CPP.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic effects in the field of neuroscience. It has been shown to have anxiolytic, antipsychotic, and antidepressant properties. CPP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-3-6-19-7-9-20(10-8-19)12-16(21)18-15-11-14(17)5-4-13(15)2/h4-5,11H,3,6-10,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWWZSPCKIIYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]piperidin-1-yl}propanamide](/img/structure/B5313425.png)
![[1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,5-dihydro-1H-pyrrol-2-yl]methanol](/img/structure/B5313435.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5313438.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5313448.png)

![N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamide](/img/structure/B5313463.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5313476.png)
![N-[(4-acetylmorpholin-2-yl)methyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5313482.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5313492.png)
![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)